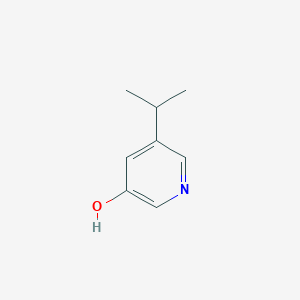

5-(PROPAN-2-YL)PYRIDIN-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)7-3-8(10)5-9-4-7/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULWJXNGSCEKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Propan 2 Yl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 5-(propan-2-yl)pyridin-3-ol would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about their connectivity and spatial relationships. For instance, the aromatic protons would likely appear as multiplets in the downfield region of the spectrum, characteristic of pyridine ring protons. The methine proton of the isopropyl group would be expected to be a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The pyridine ring would exhibit characteristic signals in the aromatic region of the spectrum. The carbons of the isopropyl group—the methine and the two equivalent methyl carbons—would appear in the aliphatic region. The precise chemical shifts would be indicative of their electronic environment.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, helping to piece together the molecular skeleton.

COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, confirming the connectivity within the isopropyl group and the arrangement of protons on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be crucial for confirming the regiochemistry of the substitution on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS conditions, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic fragments might arise from the loss of a methyl group from the isopropyl substituent or cleavage of the isopropyl group itself.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺). In a patent mentioning the synthesis of 5-isopropylpyridin-3-ol, an LCMS (Liquid Chromatography-Mass Spectrometry) analysis reported a mass-to-charge ratio (m/z) of 228 [M+H]⁺, which is inconsistent with the expected molecular weight of this compound (C₈H₁₁NO), which is approximately 137.18 g/mol . This discrepancy highlights the necessity for comprehensive and verified spectroscopic data. googleapis.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation

Hyphenated analytical methods, which couple a separation technique with a detection technique, are indispensable for the analysis of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating this compound from impurities and for confirming its molecular identity and weight. core.ac.ukhovione.commdpi.com

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase before entering the mass spectrometer. nih.gov For this compound, the retention time (RT) would be a key identifier under specific chromatographic conditions. Following separation, the molecule is ionized, typically by electron impact (EI), leading to a molecular ion peak ([M]⁺) and a series of characteristic fragment ions. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (151.20 g/mol ). Common fragmentation pathways would likely involve the loss of the isopropyl group (a loss of 43 Da) or other characteristic cleavages of the pyridine ring structure. core.ac.uk

LC-MS is particularly suitable for less volatile or thermally sensitive compounds. rsc.orgrsc.org In this technique, the compound is separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI). For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecular ion peak ([M+H]⁺) at m/z 138.0913. nih.govnih.gov The purity of the compound can be assessed by the presence of a single major peak in the chromatogram, with the integrated peak area being proportional to its concentration.

These techniques provide orthogonal information, enhancing the confidence in both the identity and purity assessment of the compound.

Table 1: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion (m/z) | Fragment Ions (Expected) | Purpose |

| GC-MS | Electron Impact (EI) | 151 (M⁺) | Fragments corresponding to loss of isopropyl group, cleavage of the pyridine ring. | Identity Confirmation, Purity |

| LC-MS | Electrospray (ESI+) | 152 ([M+H]⁺) | Minimal fragmentation, primarily the protonated molecule. | Identity Confirmation, Purity |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are essential for identifying the functional groups present in this compound, thereby confirming its molecular structure. nih.govnjit.edu

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. rsc.org For this compound, the spectrum is expected to exhibit several key absorptions. The hydroxyl (-OH) group will produce a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching in a hydrogen-bonded state. The C-H stretching vibrations of the isopropyl group and the pyridine ring will appear between 3100 and 2850 cm⁻¹. nih.govresearchgate.net

The aromatic pyridine ring itself gives rise to a series of characteristic bands. C=C and C=N stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region. acs.org C-H in-plane and out-of-plane bending vibrations provide further structural information. The C-O stretching vibration from the phenolic hydroxyl group is anticipated to appear in the 1260-1180 cm⁻¹ range.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400–3200 (broad) | O–H stretch | Hydroxyl (-OH) |

| 3100–3000 | C–H stretch | Aromatic (Pyridine Ring) |

| 2975–2850 | C–H stretch | Aliphatic (Isopropyl Group) |

| 1600–1550 | C=N stretch | Pyridine Ring |

| 1500–1450 | C=C stretch | Pyridine Ring |

| 1470–1430 | C–H bend | Aliphatic (Isopropyl Group) |

| 1260–1180 | C–O stretch | Phenolic Hydroxyl |

| 900–675 | C–H out-of-plane bend | Aromatic (Pyridine Ring) |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman is often more effective for analyzing non-polar bonds and symmetric vibrations, making it particularly useful for characterizing the carbon framework of the pyridine ring and the isopropyl substituent. cdnsciencepub.comscispace.commdpi.com

Electronic Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in chromophores. The pyridine ring in this compound acts as a chromophore. science-softcon.descience-softcon.de

The UV-Vis spectrum of pyridine derivatives typically displays two main absorption bands corresponding to π→π* and n→π* transitions. nih.gov The π→π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the weaker n→π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths (lower energy). researchgate.net

For this compound, the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups act as auxochromes, which can modify the absorption characteristics of the pyridine chromophore. The electron-donating nature of the hydroxyl group is expected to cause a bathochromic (red) shift in the π→π* transition compared to unsubstituted pyridine. dntb.gov.uaaun.edu.eg The position of these bands can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For instance, the n→π* transition often exhibits a hypsochromic (blue) shift in polar protic solvents due to the stabilization of the non-bonding electrons through hydrogen bonding. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Expected λ_max Range (nm) | Molar Absorptivity (ε) | Notes |

| π→π | ~210–230 and ~260–280 | High | Influenced by substitution and solvent polarity. |

| n→π | ~290–320 | Low | May be obscured by the more intense π→π* band; sensitive to solvent polarity. |

Solid-State Structural Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis reveals exact bond lengths, bond angles, and torsional angles. mdpi.com

Although a specific crystal structure for this compound is not publicly available, data from structurally similar pyridinol derivatives allow for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.net The molecule would be expected to crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com

A key feature of the crystal structure would be the presence of intermolecular hydrogen bonding. The hydroxyl group (-OH) is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or more complex networks, significantly influencing the crystal packing and the physical properties of the solid. The analysis would also precisely define the geometry of the isopropyl group and its orientation relative to the planar pyridine ring.

Table 4: Predicted Crystallographic Parameters and Structural Features for this compound

| Parameter | Predicted Value/Feature | Significance |

| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |

| Hydrogen Bonding | Strong O-H···N interactions | Governs molecular packing and solid-state properties. nih.gov |

| Pyridine Ring | Planar geometry | Confirms the aromatic nature. |

| C-O Bond Length | ~1.36 Å | Typical for a phenolic C-O bond. |

| C-N-C Angle | ~117-120° | Characteristic of a substituted pyridine ring. |

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular geometry, bond lengths, and bond angles in the solid state.

The molecule this compound is achiral and therefore does not have different enantiomers, meaning the concept of absolute configuration—the specific spatial arrangement of atoms in a chiral molecule—is not applicable in the same way it is for chiral compounds. ed.ac.ukthieme-connect.de However, the crystallographic data would unambiguously confirm the relative positions of the isopropyl group and the hydroxyl group on the pyridine ring.

Table 1: Representative Crystal Structure Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal structure. ed.ac.uk |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the unit cell edges and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The theoretical density of the crystal. |

Note: Experimental values for this compound are not available in the cited literature. The table represents the type of data generated.

Elemental Composition Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For this compound, the molecular formula is C₈H₁₁NO₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of the compound is approximately 153.18 g/mol . nih.gov

The experimental values obtained from a CHN analyzer for a pure sample of this compound are expected to be in close agreement with these theoretical calculations, typically within a ±0.4% margin, which is a standard for confirming a compound's identity and purity. researchgate.netdergipark.org.tr

Table 2: Elemental Composition of this compound

| Element | Theoretical % |

|---|---|

| Carbon (C) | 62.73% |

| Hydrogen (H) | 7.24% |

| Nitrogen (N) | 9.14% |

| Oxygen (O) | 20.89% |

Note: Oxygen percentage is typically determined by difference.

Computational and Theoretical Investigations of 5 Propan 2 Yl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide detailed information about orbital energies, electron distribution, and intramolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.net For 5-(propan-2-yl)pyridin-3-ol, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). ijesit.com This process calculates the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. The calculations yield optimized bond lengths, bond angles, and dihedral angles. acs.org The total electronic energy obtained from these calculations is a key parameter indicating the molecule's stability. Such computational approaches are standard for analyzing substituted pyridine (B92270) derivatives to predict their structural and electronic properties. ijesit.combohrium.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. emerginginvestigators.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a better electron-donating capability. The energy difference between the HOMO and LUMO is known as the energy band gap (ΔE = ELUMO – EHOMO). emerginginvestigators.org

A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group. The LUMO is likely distributed over the pyridine ring's π-system. The energy gap is a key parameter for predicting the molecule's stability and reactivity. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the charge distribution, where different colors represent different electrostatic potential values. emerginginvestigators.org

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

Negative Regions: The most negative potential is expected to be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These sites are electron-rich and are thus susceptible to electrophilic attack. asianresassoc.orgresearchgate.net

Positive Regions: The most positive potential is anticipated around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack. nih.gov

The MEP map provides a clear visual guide to the molecule's reactivity based on its electrostatic properties. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular delocalization, charge transfer, and hyperconjugative interactions. icm.edu.pl This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. icm.edu.pluni-muenchen.de

In this compound, significant interactions would be expected, such as:

Delocalization of lone pairs from the oxygen (LP O) and nitrogen (LP N) atoms into the antibonding π* orbitals of the pyridine ring.

Hyperconjugative interactions involving the σ bonds of the isopropyl group and the π* orbitals of the ring.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound Note: This table presents plausible interactions and stabilization energies based on NBO analyses of analogous structures. The values are for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | π* (C-N of ring) | ~5.2 |

| LP (1) N | π* (C-C of ring) | ~8.5 |

| σ (C-H of isopropyl) | π* (C-C of ring) | ~2.1 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.govresearchgate.net For this compound, MD simulations can provide insights into:

The rotational freedom and preferred orientations of the propan-2-yl group.

The dynamics of the hydroxyl group, including the possibility of intramolecular hydrogen bonding between the -OH group and the pyridine nitrogen.

The influence of different solvents on the conformational preferences and stability of the molecule. usp.br

These simulations track the atomic trajectories over time, offering a dynamic picture of the molecule's flexibility and intermolecular interactions.

Reactivity Descriptors and Chemical Properties Prediction

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using the following formulas:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

Chemical potential measures the tendency of electrons to escape from a system. Chemical hardness measures the resistance to charge transfer. emerginginvestigators.org A molecule with low hardness is considered soft and more reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 3: Illustrative Global Reactivity Descriptors for this compound Note: These values are calculated from the illustrative energies in Table 1 and are for representative purposes.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.675 |

| Chemical Hardness (η) | 2.575 |

| Global Electrophilicity (ω) | 2.62 |

Electronegativity, Chemical Hardness, and Softness

Global reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting the chemical behavior of a molecule. vipslib.com These descriptors, including absolute electronegativity (χ), chemical hardness (η), and its inverse, chemical softness (S), are calculated using the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacs.org

Electronegativity (χ) , defined as the negative of the chemical potential (μ), indicates a molecule's ability to attract electrons. researchgate.netscispace.com It is calculated as the average of the ionization potential (I) and electron affinity (A). scispace.comChemical hardness (η) represents the resistance to change in electron distribution or charge transfer. scispace.com Hard molecules possess a large HOMO-LUMO gap, signifying lower reactivity and high kinetic stability, while soft molecules have a small gap, indicating higher reactivity. scispace.comresearchgate.netChemical softness (S) is the reciprocal of hardness (S = 1/η) and describes the molecule's polarizability. acs.orgresearchgate.net

The formulas based on the energies of HOMO (E_HOMO) and LUMO (E_LUMO) are as follows:

Ionization Potential (I) ≈ -E_HOMO researchgate.net

Electron Affinity (A) ≈ -E_LUMO researchgate.net

Electronegativity (χ) = (I + A) / 2 scispace.com

Chemical Hardness (η) = (I - A) / 2 scispace.com

Chemical Softness (S) = 1 / η acs.org

Computational studies on related heterocyclic compounds demonstrate how these values are determined. For instance, in a study of chromone-based thiosemicarbazone derivatives, DFT calculations were used to find the HOMO-LUMO energy gaps, which were then used to calculate the electronegativity, hardness, and softness, providing a quantitative measure of their stability and reactivity. acs.org Similarly, for pyridinecarboxylic acid isomers, these parameters help in understanding their relative stabilities and reaction tendencies. researchgate.net

Table 1: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or molecule to attract electrons. scispace.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies resistance to deformation or polarization of the electron cloud. A large value implies high stability. scispace.comresearchgate.net |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates a higher tendency to be polarized. researchgate.net |

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. mdpi.com It quantifies the propensity of a species to accept electrons, making it a measure of its electrophilic character. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

The index is calculated using the chemical potential (μ) and chemical hardness (η):

ω = μ² / (2η) researchgate.net

Where the chemical potential (μ) is the negative of electronegativity (μ = -χ). researchgate.net Theoretical investigations on various organic molecules, including those with pyridine and phenol-like structures, utilize DFT calculations to determine this index. mdpi.comresearchgate.net The analysis helps in predicting how the molecule will interact with nucleophiles (electron donors). researchgate.net For example, in a computational study of 3-(2-Hydroxyphenyl)-1-phenyl propenone, the electrophilicity index was calculated to understand its reactive nature. tandfonline.com

Intermolecular Interactions and Non-Covalent Forces

The stability and structure of molecular systems are often governed by a complex network of non-covalent interactions (NCIs). chemtools.orgresearchgate.net Computational methods like Reduced Density Gradient (RDG) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in visualizing and quantifying these weak forces. researchgate.netuni-rostock.de

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plots

Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and identifying non-covalent interactions in real space, such as hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.orgresearchgate.net The method is based on the electron density (ρ) and its first derivative, using the dimensionless reduced density gradient (s). chemtools.org

Regions of non-covalent interactions are characterized by low electron density and a low reduced density gradient. chemtools.org By plotting RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ. researchgate.net

Weak attractive interactions (e.g., van der Waals) are found near zero. researchgate.net

Strong repulsive interactions (e.g., steric clashes) appear at positive values. researchgate.net

These interactions can be visualized as isosurfaces in 3D space, where the surface color indicates the nature of the interaction: blue for strong attraction, green for weak van der Waals forces, and red for repulsion. researchgate.net This approach has been used to study the interactions within various molecular crystals and dimers, providing a clear picture of the stabilizing and destabilizing forces at play. chemtools.orgchemrxiv.org

Quantum Theory of Atoms in Molecules (QTAIM) Studies for Hydrogen Bonding and Weak Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. uni-rostock.dewiley-vch.de This theory allows for the analysis of chemical bonding and other interactions by examining the topological features of the electron density (ρ). uni-rostock.dewiley-vch.de

A key concept in QTAIM is the bond critical point (BCP) , a point of minimum electron density along the path between two interacting nuclei (a bond path). nih.gov The presence of a BCP and a bond path is an indicator of an interaction between the atoms. nih.govmdpi.com The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction.

Covalent bonds are typically characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of charge.

Closed-shell interactions , which include hydrogen bonds and van der Waals forces, show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating charge depletion. researchgate.net

QTAIM analysis is frequently applied to identify and characterize hydrogen bonds and other weak non-covalent interactions that determine the supramolecular architecture in crystals. mdpi.comresearchgate.net

Spectroscopic Property Predictions via Computational Models

Computational models, particularly those based on DFT, are widely used to predict and interpret the spectroscopic properties of molecules. researchgate.netresearchgate.net By simulating vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), these methods provide a powerful complement to experimental data. tandfonline.comresearchgate.net

Calculations using methods like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) can yield theoretical vibrational spectra. researchgate.netresearchgate.net The calculated frequencies often show good correlation with experimental results after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.net This allows for a detailed assignment of vibrational modes to specific functional groups within the molecule. asianresassoc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing these theoretical shifts with experimental data helps to confirm the molecular structure. researchgate.netasianresassoc.org Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. tandfonline.comresearchgate.net

Solvent Effects on Electronic Spectra and Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM), are used to simulate the effects of different solvents on molecular properties. vipslib.comresearchgate.net

These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. vipslib.com This approach allows for the calculation of properties in various solvents, revealing how solvent polarity and hydrogen bonding capabilities affect electronic spectra, molecular geometry, and reactivity descriptors. researchgate.netasianresassoc.org

For example, studies on pyridine derivatives have shown that the absorption frequencies of electronic transitions can shift depending on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. researchgate.net Solvatochromic shifts in UV-Vis spectra—a change in the absorption wavelength with solvent polarity—can be analyzed to understand the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. researchgate.netresearchgate.net Computational studies using TD-DFT within a PCM framework can predict these shifts and provide insights into the charge transfer character of the transitions in different media. vipslib.com

Exploration of Mechanistic Biological Activities of 5 Propan 2 Yl Pyridin 3 Ol Derivatives

Investigation of Antimicrobial Mechanisms

The antimicrobial effects of pyridine (B92270) derivatives are a key area of research, with studies focusing on how these compounds inhibit the growth of various pathogens.

One of the proposed mechanisms for the antimicrobial action of certain pyridine derivatives is the disruption of the microbial cell membrane. nih.gov For instance, some 5-amino-4-quinolone derivatives, which share a heterocyclic nitrogen-containing core, have been shown to selectively disrupt bacterial membranes. nih.gov This disruption can lead to the leakage of intracellular components and ultimately cell death. nih.gov Similarly, carbazole (B46965) derivatives modified with a 3-(piperazin-1-yl)propan-2-ol moiety have been designed to target and disrupt the bacterial cell membrane. researchgate.net The lipophilic nature of these compounds can facilitate their insertion into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity.

Derivatives of pyridine can also exert their antimicrobial effects by interfering with essential microbial metabolic pathways. nih.gov The transformation rate of pyridine derivatives is influenced by their substituents, with pyridine carboxylic acids generally showing the highest rate of transformation, followed by mono-hydroxypyridines, methylpyridines, aminopyridines, and halogenated pyridines. nih.gov This interference can occur through various mechanisms, including the inhibition of key enzymes involved in microbial metabolism. nih.gov The biodegradation of these heterocyclic aromatic compounds has been observed under both aerobic and anaerobic conditions, involving a variety of bacteria, fungi, and enzymes. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 5-(propan-2-yl)pyridin-3-ol derivatives. These studies have revealed that modifications to different parts of the molecule can significantly impact its activity. For example, the introduction of a piperidine (B6355638) group has been shown to enhance the antibacterial effect of some pyrazolone (B3327878) derivatives. nih.gov In a series of nicotinic acid benzylidene hydrazide derivatives, those with nitro and dimethoxy substituents exhibited the most potent activity against various bacterial and fungal strains. mdpi.com

Furthermore, the position of the nitrogen atom within the pyridine ring can influence antimicrobial activity. nih.gov For instance, in a study of rhodanine (B49660) derivatives, a clear relationship was observed between the antifungal activity and the position of the nitrogen atom in the pyridinylidene substituent. nih.gov Modifications to the propanol (B110389) group in 3-(5-Bromopyridin-2-yl)propan-1-ol have also been shown to significantly affect antimicrobial potency.

The following table summarizes the minimum inhibitory concentrations (MIC) of various pyridine derivatives against different microbial strains, highlighting the impact of structural modifications on antimicrobial efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(5-Bromopyridin-2-yl)propan-1-ol | Escherichia coli | 32 | |

| 3-(5-Bromopyridin-2-yl)propan-1-ol | Staphylococcus aureus | 16 | |

| 3-(5-Bromopyridin-2-yl)propan-1-ol | Candida albicans | 64 | |

| Modified 3-(5-Bromopyridin-2-yl)propan-1-ol derivatives | Staphylococcus aureus | as low as 8 | |

| Pyrrole-3-carboxaldehyde derivatives | Pseudomonas putida | 16 | mdpi.com |

| Phallusialides A and B | MRSA | 32 | mdpi.com |

| Phallusialides A and B | Escherichia coli | 64 | mdpi.com |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | mdpi.com |

Elucidation of Antiviral Mechanisms

Pyridine derivatives have demonstrated promising antiviral activity against a range of viruses. nih.gov The mechanisms behind their antiviral action are multifaceted and can involve the inhibition of key viral enzymes and processes. nih.govtandfonline.com For example, certain pyridine derivatives have been shown to hinder viral assessment by inhibiting reverse transcriptase, polymerase, and viral thymidine (B127349) kinase. nih.gov They can also suppress RNase H activity, and interfere with viral maturation and replication cycles. nih.gov

Some pyridine derivatives have shown potential in inhibiting viral replication, particularly against influenza viruses. The antiviral activity of these compounds is often linked to their ability to interfere with viral entry, replication, or release from host cells. For instance, some derivatives have shown activity against herpes simplex types 1 and 2, and vaccinia virus. nih.gov

Analysis of Anticancer Mechanisms

The anticancer properties of pyridine derivatives are an active area of investigation, with a focus on their ability to induce programmed cell death, or apoptosis, in cancer cells.

Several studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. nih.govnih.gov For example, a novel pyridine derivative, compound H42, was found to induce apoptosis in A2780 and SKOV3 ovarian cancer cells. nih.gov This was confirmed by an increase in early apoptotic cells as determined by flow cytometry. nih.gov The induction of apoptosis by these compounds is often associated with an increase in intracellular reactive oxygen species (ROS) production and subsequent DNA damage. nih.gov

In another study, 3-pyridinylidene derivatives of chemically modified lupane (B1675458) and ursane (B1242777) triterpenes were shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes like Bak and Bad, while downregulating anti-apoptotic genes such as Bcl-XL and Bcl-2. researchgate.net Furthermore, a derivative of 2',5'-dihydrochalcone, 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone, formulated as a self-nanoemulsifying drug delivery system (SNEDDS), showed potent cytotoxic effects and induced apoptosis in MCF-7 breast cancer cells. japsonline.com

The table below presents the half-maximal inhibitory concentration (IC50) values of a pyridine derivative against ovarian cancer cell lines, demonstrating its dose-dependent cytotoxic effect.

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| SKOV3 | 24 H | 3.16 ± 0.17 | nih.gov |

| SKOV3 | 48 H | 0.94 ± 0.03 | nih.gov |

| SKOV3 | 72 H | 0.85 ± 0.02 | nih.gov |

| A2780 | 24 H | 28.43 ± 2.13 | nih.gov |

| A2780 | 48 H | 8.54 ± 0.93 | nih.gov |

| A2780 | 72 H | 5.40 ± 0.53 | nih.gov |

Modulation of Cellular Signaling Pathways Involved in Proliferation

Derivatives of this compound have been shown to influence cellular signaling pathways that are crucial for cell proliferation. Some of these derivatives act as inhibitors of key proteins in these pathways, which can lead to the disruption of cancer cell growth.

For instance, certain pyridinone-containing molecules, a class to which this compound derivatives belong, exhibit broad-spectrum antiproliferative activity against various human tumor cell lines. frontiersin.org They can specifically target and arrest the function of several key players in cell proliferation, including:

Protein tyrosine kinases

Met kinase

Histone deacetylase (HDAC)

Isocitrate dehydrogenase (IDH)

Cyclin

Mitogen-activated protein kinase (MAPK)

Ribonucleotide reductase frontiersin.org

One notable example is the KRAS protein, a GTPase that is an early participant in many signal transduction pathways, including the RAS/MAPK pathway. nih.gov A derivative, AMG-510, which incorporates a 4-methyl-2-(propan-2-yl)pyridin-3-yl moiety, acts as a KRAS inhibitor. nih.gov By inhibiting KRAS, this compound can interfere with the signaling cascade that promotes cell proliferation.

Another critical pathway in cell proliferation is regulated by cyclin-dependent kinases (CDKs). Palbociclib, a pyrido[2,3-d]pyrimidine (B1209978) derivative, targets CDK4 and CDK6. nih.gov This inhibition disrupts the cell cycle, thereby preventing uncontrolled cell division. Similarly, other derivatives have been found to inhibit the dual specificity protein kinase TTK, another attractive target for cancer therapy due to its role in cancer cell division. nih.gov

Furthermore, some pyridine derivatives have been identified to inhibit ovarian cancer cell proliferation. frontiersin.org One such compound, H42, was found to induce apoptosis, intracellular ROS production, and DNA damage. frontiersin.org It also downregulated the expression of histone deacetylase 6 (HDAC6), leading to cell cycle arrest at the G0/G1 phase. frontiersin.org

Interaction with Specific Biological Targets (e.g., enzymes, receptors)

The biological effects of this compound derivatives are mediated through their interaction with specific biological targets, such as enzymes and receptors. The diverse structures of these derivatives allow them to bind to a variety of targets with high specificity.

The introduction of a heterocyclic fragment, like the pyridine ring in these compounds, can significantly alter physicochemical properties such as lipophilicity, polarity, and solubility. nih.gov This modification can enhance binding affinity to different receptors and target enzymes through hydrogen bond interactions, leading to increased pharmacological activity. frontiersin.orgnih.gov

Key biological targets for pyridinone derivatives include:

Kinases: As mentioned previously, these derivatives can inhibit various kinases like KRAS, CDK4/6, and TTK. nih.gov

Dihydrofolate reductase (DHFR): This enzyme is crucial for DNA synthesis and methylation. Some pyrido[2,3-d]pyrimidine derivatives are known to target DHFR. nih.gov

Biotin carboxylase: This is another enzyme that has been identified as a target for some of these derivatives. nih.gov

Ephrin receptor (EPH) family: Certain pyrido[2,3-d]pyrimidines target this family of proteins, which are often overexpressed in some cancers. nih.gov

Hormone receptors: Some pyridine-containing steroidal derivatives have shown binding affinities for estrogen receptors α and β, as well as the androgen receptor. nih.gov

The ability of these compounds to interact with a wide range of biological targets underscores their potential for development as therapeutic agents for various diseases. ontosight.ai

CHK1 Kinase Function Inhibition Mechanisms

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. nih.govnih.gov It is activated in response to DNA damage and initiates a signaling cascade that halts the cell cycle to allow for DNA repair. nih.gov Inhibitors of CHK1 are of great interest as potential anticancer agents, as they can sensitize cancer cells to the effects of DNA-damaging chemotherapies. nih.gov

Several derivatives of this compound have been developed as potent and selective CHK1 inhibitors. These inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing it from phosphorylating its downstream targets. nih.gov

The development of these inhibitors has often involved structure-guided design and scaffold morphing strategies. nih.govacs.org This has led to the creation of highly potent and selective CHK1 inhibitors, such as those belonging to the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile series. nih.govacs.org These compounds have demonstrated the ability to abrogate the G2 checkpoint arrest induced by DNA damaging agents in cancer cells. nih.gov

The optimization of these inhibitors has focused on improving their potency, selectivity against other kinases like CHK2, and pharmacokinetic properties to ensure they are orally bioavailable. nih.govnih.gov

Anti-inflammatory Action Mechanisms

Certain derivatives of this compound have demonstrated anti-inflammatory properties. google.comresearchgate.net The mechanisms behind this activity are varied and can involve the inhibition of key inflammatory mediators.

For example, some pyridinone derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are key mediators of inflammation. mdpi.com Other derivatives have been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha (TNF-α), both of which are pro-inflammatory cytokines. nih.gov

The anti-inflammatory effects of these compounds can also be mediated through the modulation of signaling pathways involved in inflammation, such as the NF-κB pathway. researchgate.net Some pyridazinone derivatives have been found to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com

Enzyme Inhibition Profiling and Mechanisms

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). fabad.org.tr Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. fabad.org.tr Several derivatives containing pyridine and pyridazinone scaffolds have been investigated for their potential as AChE and BChE inhibitors. fabad.org.trmdpi.comresearchgate.netuj.edu.pl

Research has shown that certain pyridyl–pyridazine hybrids can be potent dual inhibitors of both AChE and BChE. mdpi.com For example, one study identified a compound that was a more potent inhibitor of AChE and BChE than the established drug rivastigmine. mdpi.com Molecular docking studies revealed that these compounds can bind effectively to the active sites of both enzymes. mdpi.com

The mechanism of inhibition can vary. Some derivatives exhibit a mixed competitive/non-competitive inhibition pattern, indicating they can bind to both the active site and allosteric sites of the enzyme. researchgate.net Kinetic analysis of some inhibitors has revealed a noncompetitive inhibition mechanism, where the inhibitor binds to a site other than the active site, leading to a decrease in the maximum velocity (Vmax) of the enzyme without changing the Michaelis constant (Km). nih.gov

The following table summarizes the inhibitory activity of selected pyridine and pyridazinone derivatives against AChE and BChE:

| Compound/Derivative Class | Target Enzyme(s) | Potency/Mechanism | Reference |

| Pyridyl–pyridazine hybrids | AChE and BChE | Potent dual inhibitors, outperforming rivastigmine. mdpi.com | mdpi.com |

| 9-Substituted acridine (B1665455) derivatives | AChE and BChE | Mixed competitive/non-competitive inhibition. researchgate.net | researchgate.net |

| Pyridonepezils | AChE | Noncompetitive inhibition with IC50 values in the submicromolar range. nih.gov | nih.gov |

| 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives | AChE and BChE | High selectivity for AChE over BChE. uj.edu.pl | uj.edu.pl |

AKR1C3 Enzyme Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme that plays a crucial role in the biosynthesis of potent androgens and prostaglandins. nih.govresearchgate.net It is considered an attractive therapeutic target for hormone-dependent cancers like prostate and breast cancer. nih.govnih.govresearchgate.net

Several derivatives of this compound have been identified as inhibitors of AKR1C3. nih.govnih.govunito.it These inhibitors can block the activity of AKR1C3, thereby reducing the production of androgens that drive cancer cell proliferation. nih.govunito.it

For example, a novel inhibitor, PTUPB, was found to significantly inhibit AKR1C3 activity with an IC50 of around 65 nM. nih.gov Docking simulations showed that PTUPB forms hydrogen bonds with key residues in the enzyme's binding pocket. nih.gov Other studies have identified hydroxytriazole-based compounds that show nanomolar activity against AKR1C3 and can inhibit the proliferation of prostate cancer cells. unito.it

The inhibition of AKR1C3 by these derivatives can also have synergistic effects when combined with other cancer therapies. For instance, some AKR1C3 inhibitors have been shown to enhance the effectiveness of enzalutamide, a drug used to treat prostate cancer. nih.govunito.it

The table below highlights the inhibitory potential of certain compounds against the AKR1C3 enzyme:

| Compound/Derivative Class | Key Findings | Reference |

| PTUPB | Potent AKR1C3 inhibitor (IC50 ~65 nM); suppresses the AKR1C3/AR/AR-V7 axis. nih.gov | nih.gov |

| Hydroxytriazole derivatives | Nanomolar activity against AKR1C3; inhibits prostate cancer cell proliferation. unito.it | unito.it |

| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | Moderate inhibition of AKR1C3. nih.gov | nih.gov |

Urease Inhibition

Derivatives of pyridine have been investigated as potential inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. mdpi.commdpi.com This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to diseases such as gastritis and peptic ulcers. mdpi.comnih.gov The inhibition of urease is, therefore, a key therapeutic strategy.

Research into pyridine-based compounds has revealed promising urease inhibitory activity. For instance, a series of pyridine carboxamide and carbothioamide derivatives have demonstrated significant inhibitory potential against jack bean urease. nih.gov Notably, compounds incorporating a thiosemicarbazone or semicarbazone moiety have shown potent inhibition. In one study, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) exhibited noteworthy activity with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. nih.gov The presence of electron-withdrawing groups on the pyridine ring was found to influence the inhibitory activity. nih.gov Kinetic studies of the most potent inhibitor in that series, Rx-6, revealed a competitive mode of inhibition, suggesting it competes with urea for binding at the active site of the enzyme. nih.gov

The structural features of these pyridine derivatives that contribute to their urease inhibitory activity often include the ability of the nitrogen atom in the pyridine ring and other functional groups to coordinate with the nickel ions in the urease active site. This interaction can block the substrate's access to the catalytic center, thereby inhibiting the enzyme's function.

| Compound | IC50 (µM) | Inhibition Mode |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 | Competitive |

| pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 | Not Reported |

| Thiourea (Standard) | - | - |

Receptor Binding and Modulation Studies

Nicotinic Acetylcholine Receptor (nAChR) Interactions (e.g., α4β2 receptors)

The pyridine ring is a well-established pharmacophore in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.govunimi.it The α4β2 subtype is of particular interest as a target for various neurological and psychiatric conditions.

Derivatives of 3-pyridyl ether have been extensively studied as high-affinity ligands for α4β2 nAChRs. nih.gov For example, the compound nifrolidine, or 5-(3'-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine, is a selective nAChR antagonist with a high affinity for the α4β2 subtype, exhibiting a Ki value of 2.9 nM. nih.gov This highlights the importance of the substituted pyridine-3-ol core in achieving potent and selective binding.

Furthermore, a structurally related compound, 7-(5-isopropoxy-pyridin-3-yl)-1-methyl-1,7-diaza-spiro[4.4]nonane, has been identified as a ligand for the nAChRα3 subtype, indicating that modifications to the pyridine ring and its substituents can modulate subtype selectivity. nih.gov The nitrogen atom of the pyridine ring is often crucial for interaction with the receptor, typically forming a key hydrogen bond or electrostatic interaction within the ligand-binding domain. sioc-journal.cn

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| Nifrolidine | α4β2 nAChR | 2.9 nM |

| 7-(5-isopropoxy-pyridin-3-yl)-1-methyl-1,7-diaza-spiro[4.4]nonane | nAChRα3 | Not Reported |

Estrogen Receptor (ERα, ERβ) and Androgen Receptor (AR) Binding

The pyridine moiety has been incorporated into various steroidal and non-steroidal scaffolds to modulate the activity of nuclear hormone receptors such as the estrogen receptors (ERα and ERβ) and the androgen receptor (AR). These receptors are critical targets in the treatment of hormone-dependent cancers.

Studies on pyridin-2-yl estra-1,3,5-triene derivatives have demonstrated that these compounds can exhibit strong binding affinity for both ERα and ERβ. nih.gov The binding affinity is influenced by the nature and position of substituents on both the steroid and the pyridine ring. For instance, certain derivatives have shown binding affinities comparable to or even greater than the natural ligand, estrone. nih.gov

| Compound Class | Receptor Target | Observed Activity |

| Pyridin-2-yl estra-1,3,5-triene derivatives | ERα, ERβ | Strong binding affinity, comparable to estrone |

| Arylpiperazine derivatives | AR | Antagonistic activity with IC50 values in the low micromolar range for some derivatives |

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a major target for the treatment of hormone-dependent breast cancer. nih.gov Pyridine-based compounds have emerged as a promising class of non-steroidal aromatase inhibitors.

The mechanism of inhibition by these compounds typically involves the coordination of the pyridine nitrogen to the heme iron atom in the active site of the aromatase enzyme, thereby blocking the binding of the natural substrate, androstenedione. nih.gov Research on benzofuran (B130515) derivatives has indicated that the basicity of the heterocyclic nitrogen is a key factor in determining the inhibitory potency. nih.gov

Specifically, a pyridine derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, has demonstrated potent aromatase inhibition with an IC50 value of 0.83 nM, which is comparable to the clinically used aromatase inhibitor, letrozole (B1683767) (IC50 0.70 nM). nih.gov This highlights the potential of the pyridine scaffold in designing highly effective aromatase inhibitors.

| Compound | IC50 (nM) |

| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | 0.83 |

| Letrozole (Standard) | 0.70 |

In Vitro Cellular Assays for Mechanistic Insights

The mechanistic underpinnings of the biological activities of this compound derivatives can be further elucidated through a variety of in vitro cellular assays. These assays provide valuable information on how these compounds affect cellular processes and pathways.

For instance, in the context of cancer research, antiproliferative assays are commonly employed. Studies on novel pyridin-2-yl estra-1,3,5-triene derivatives have utilized a panel of human cancer cell lines to assess their cytotoxic effects. nih.gov The results from such assays, often expressed as IC50 values, can indicate the potency of the compounds in inhibiting cancer cell growth. For example, some of these steroidal pyridine derivatives have shown strong antiproliferative activity against cell lines such as the estrogen receptor-negative breast cancer cell line MDA-MB-231. nih.gov Furthermore, to assess the selectivity of these compounds, their cytotoxicity is often tested against normal, non-cancerous cell lines, such as human fetal lung fibroblasts (MRC-5). nih.gov The lack of cytotoxicity against normal cells is a desirable characteristic for potential therapeutic agents.

In the investigation of urease inhibitors, hemolysis assays are sometimes performed to evaluate the biocompatibility of the compounds with human red blood cells. mdpi.com This is an important consideration for drugs that are intended for systemic administration.

Cell-based reporter assays are another powerful tool for mechanistic studies. For example, to investigate the functional activity of compounds at specific receptors, cells engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a responsive promoter are used. The measurement of the reporter gene product provides a quantitative measure of the compound's agonist or antagonist activity at the receptor. Such assays have been used to characterize the functional activity of pyridine-containing ligands at nicotinic acetylcholine receptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions between ligands and their biological targets at the molecular level. These techniques provide insights into the binding modes, affinities, and the dynamic behavior of ligand-receptor complexes, which can guide the rational design of more potent and selective molecules.

Molecular docking studies have been extensively used to explore the binding of pyridine derivatives to various enzymes and receptors. In the case of urease inhibition, docking simulations have revealed how pyridine-containing inhibitors can fit into the active site of the enzyme. mdpi.comnih.gov These studies often show that the pyridine nitrogen and other functional groups form key interactions, such as hydrogen bonds and coordination with the nickel ions, with the amino acid residues in the active site. nih.gov

For nicotinic acetylcholine receptor ligands, molecular docking has been employed to predict the binding poses of pyridine derivatives within the ligand-binding domain of different nAChR subtypes. sioc-journal.cn These simulations can help to explain the observed subtype selectivity by identifying subtle differences in the amino acid composition of the binding pockets. A study on sesquiterpene derivatives as potential nAChR antagonists used the existing ligand 7-(5-isopropoxy-pyridin-3-yl)-1-methyl-1,7-diaza-spiro[4.4]nonane as a reference for docking into the nAChRα3 subtype. nih.gov

In the context of estrogen and androgen receptors, docking studies have elucidated how pyridinyl-steroidal compounds interact with the ligand-binding pocket. nih.gov These simulations can predict the binding affinity and help to understand the structure-activity relationships of these molecules. Similarly, for aromatase inhibitors, molecular docking has been instrumental in visualizing how pyridine-based compounds coordinate with the heme iron and interact with the surrounding amino acid residues in the active site. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interactions over time. MD simulations have been used to assess the stability of the binding of pyridine-containing compounds to their target proteins. researchgate.net For example, MD simulations can reveal conformational changes in the protein upon ligand binding and provide insights into the flexibility of the ligand in the binding pocket. These simulations can complement the static picture provided by molecular docking and offer a more comprehensive understanding of the ligand-receptor recognition process. nih.gov

Applications in Advanced Chemical Sciences Beyond Biological Systems

Role as Building Blocks and Intermediates in Complex Organic Synthesis

The true utility of 5-(propan-2-yl)pyridin-3-ol in organic chemistry is its function as an intermediate and a structural motif for the assembly of more complex molecular architectures. The pyridine (B92270) core, decorated with a nucleophilic hydroxyl group and a sterically influential isopropyl group, provides multiple avenues for synthetic elaboration.

A prime example of a closely related structure being used as a critical building block is found in the synthesis of the anticancer agent Sotorasib. nih.gov This drug incorporates a 4-methyl-2-(propan-2-yl)pyridin-3-yl moiety, highlighting the importance of the isopropyl-substituted pyridinol core in the construction of complex, high-value pharmaceutical compounds. nih.gov This demonstrates the role of such molecules as key intermediates that are carried through multi-step synthetic sequences.

The structure of this compound is an ideal starting point for the synthesis of a variety of fused and polyheterocyclic systems. The existing pyridine ring can be annulated or further substituted to create novel molecular frameworks. The nitrogen atom and the hydroxyl group are reactive handles that can participate in cyclization reactions. For instance, pyridine derivatives are known precursors for the synthesis of complex systems such as pyrrolo[3,4-b]pyridin-5-ones and imidazo[1,2-a]pyridines. mdpi.com The Sotorasib molecule itself, a pyridopyrimidine, is a testament to how a substituted pyridine can serve as the foundation for building a more complex fused heterocyclic system. nih.gov

Interactive Table: Examples of Heterocyclic Systems Derived from Pyridine Precursors

| Precursor Type | Resulting Heterocyclic System | Key Transformation |

| Substituted Pyridinols | Pyridopyrimidines | Annulation/Cyclization |

| Aminopyridines | Imidazo[1,2-a]pyridines | Condensation/Cyclization |

| Pyridine Carbaldehydes | Pyrrolo[3,4-b]pyridin-5-ones | Multi-component reactions |

Modern organic synthesis relies heavily on the power of transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The this compound structure is well-suited for these transformations. The hydroxyl group can be readily converted into a triflate (–OTf) or a nonaflate, which are excellent leaving groups for palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N or C-O bonds) couplings.

This functionalization allows for the precise and efficient attachment of a wide range of other molecular fragments to the pyridine core. Studies on various palladium(II) complexes with pyridine ligands have demonstrated their effectiveness as precatalysts in both Suzuki-Miyaura and Heck cross-coupling reactions, underscoring the general reactivity of the pyridine nucleus in these critical synthetic methodologies. nih.gov This capability transforms the simple pyridinol into a versatile platform for generating diverse libraries of complex molecules.

Coordination Chemistry Applications

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent Lewis base and a potent ligand for coordinating with transition metal ions. wikipedia.orgresearchgate.net The field of coordination chemistry exploits this property to create complex metal-ligand assemblies with tailored electronic, magnetic, and catalytic properties.

This principle of using substituted pyridines to fine-tune the properties of metal complexes is a central theme in ligand design. For example, more elaborate ligands like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine are designed to create specific coordination environments for transition metals such as zinc(II) and copper(II). mdpi.com Similarly, tridentate terpyridine ligands are renowned for their ability to stabilize various transition metals, a property that stems from the coordinating power of their three pyridine rings. nih.gov The fundamental coordinating behavior of the single pyridine ring in this compound is the foundational element for these more complex ligand systems.

The properties of a transition metal complex, which are dictated by the ligand, directly influence its catalytic activity. Metal-ligand complexes featuring pyridine-based ligands are widely employed as catalysts in a multitude of organic transformations. rsc.org The electronic nature of the ligand—whether it is electron-donating or electron-withdrawing—can modulate the electron density at the metal center, thereby affecting its reactivity and catalytic efficiency.

For example, iron-terpyridine complexes have shown significant utility in various catalytic reactions. nih.gov Furthermore, palladium(II) complexes bearing functionalized pyridine ligands have been extensively studied as efficient precatalysts for cross-coupling reactions. nih.gov The catalytic performance in these systems is often correlated with the basicity and steric profile of the pyridine ligand. By extension, a complex formed with this compound would be expected to exhibit catalytic activity, with its specific performance profile being a direct consequence of the electronic and steric effects of its hydroxyl and isopropyl substituents.

Interactive Table: Applications of Pyridine-Type Ligands in Catalysis

| Ligand Type | Metal Center | Catalytic Application |

| Functionalized Pyridines | Palladium (Pd) | Suzuki-Miyaura & Heck Cross-Coupling nih.gov |

| Terpyridines (TPY) | Iron (Fe) | Oxidation, C-C Bond Formation nih.gov |

| Pyridine (general) | Cobalt (Co), Nickel (Ni) | Precursors for Organometallic Catalysts wikipedia.org |

| Dipyrrins | Rhodium (Rh) | C-H Activation, Polymerization rsc.org |

Advanced Materials Science Contributions

While direct applications of this compound in materials science are not extensively documented, the properties of its potential metal complexes suggest several avenues for contribution. The development of functional materials based on coordination complexes is a burgeoning field of research.

Transition metal complexes incorporating N-heterocyclic ligands, such as derivatives of 2,6-di(pyrazol-3-yl)pyridine, have been reported to possess interesting photoluminescent properties. mdpi.com Such characteristics are highly sought after for applications in sensors, light-emitting diodes (OLEDs), and imaging agents. It is plausible that complexes of this compound could exhibit similar luminescent behaviors.

Furthermore, the defined geometry and potential for intermolecular interactions (e.g., hydrogen bonding via the hydroxyl group or π–π stacking of the pyridine rings) make such ligands valuable components for constructing supramolecular assemblies and metal-organic frameworks (MOFs). The structure of a dithioether ligand containing pyridine groups, for instance, shows how π–π stacking interactions can dictate the formation of a three-dimensional architecture in the solid state. nih.gov These ordered materials can have applications in gas storage, separation, and heterogeneous catalysis. The specific substituents on the this compound ligand would serve to direct these intermolecular interactions, offering a route to rationally design the structure and function of new advanced materials.

Development of Functional Materials and Polymers

While direct research on the incorporation of this compound into functional materials and polymers is not extensively documented, the broader class of hydroxypyridine derivatives is recognized for its potential in materials science. Hydroxypyridines can be utilized as monomers or functional additives in the creation of novel polymers and advanced coatings. The hydroxyl and pyridine functionalities allow for the formation of hydrogen bonds and potential coordination with metal ions, which can influence the mechanical and thermal properties of polymeric materials.

For instance, pyridine-grafted copolymers have been synthesized and characterized for various applications. These polymers often exhibit enhanced thermal stability and specific functionalities depending on the nature of the pyridine derivative used. The presence of the isopropyl group in this compound could impart increased solubility in organic solvents, a desirable property for polymer processing.

Table 1: Potential Contributions of this compound Moieties to Polymer Properties

| Feature of this compound | Potential Impact on Polymer Properties |

| Pyridine Ring | Can enhance thermal stability and provide sites for metal coordination. |

| Hydroxyl Group | Allows for hydrogen bonding, potentially increasing polymer strength and rigidity. |

| Isopropyl Group | May improve solubility in organic solvents and influence polymer morphology. |

Potential in Organic Electronics and Optoelectronic Devices

Pyridine-containing compounds have garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Pyridine derivatives can function as electron-transporting materials or as components of emissive layers due to their electron-deficient nature. The incorporation of different substituents onto the pyridine ring allows for the fine-tuning of the electronic and photophysical properties of these materials.

A pyridine-containing anthracene (B1667546) derivative, for example, has demonstrated high electron and hole mobilities, outperforming some standard materials used in OLEDs. While specific studies on this compound in this context are scarce, its fundamental structure suggests potential. The hydroxyl group could be modified to attach the molecule to other components of an optoelectronic device, and the isopropyl group could influence its film-forming properties.

Table 2: Comparison of Properties of Selected Pyridine Derivatives in Optoelectronics

| Compound/Derivative Class | Application | Key Properties |

| Pyridine-containing anthracene derivative | OLEDs | High electron and hole mobilities. |

| Pyridine-carbonitrile fluorophores | OLEDs | High photoluminescence quantum yields, thermally activated delayed fluorescence. |

| Pyrene-pyridine integrated systems | OLEDs | Hole-transporting materials with stable performance. |

| This compound (Hypothetical) | Potential in OLEDs | Electron-deficient pyridine ring; modifiable hydroxyl group. |

Utilization in Chemical Sensor Development

Hydroxypyridine derivatives, particularly hydroxypyridinones, have been investigated as molecular tools for fluorescence sensing. These compounds can act as chelators for metal ions, and upon binding, exhibit a change in their fluorescence properties, allowing for the detection of the target analyte. The design of such chemosensors relies on a metal-binding unit and a fluorophore that can signal the binding event.

Derivatives of 2-amino-3-hydroxypyridine (B21099) have been used to create advanced electrochemical sensors for the detection of heavy metal ions like Copper(II). These sensors can be highly sensitive and selective. Given that this compound possesses a hydroxypyridine core, it could potentially be developed into a chemical sensor. The electronic properties of the pyridine ring and the coordination ability of the hydroxyl group and the nitrogen atom could be harnessed for the selective binding of specific analytes.

Agrochemical and Dye Industry Relevance

The pyridine ring is a common scaffold in a variety of agrochemicals and dyes. Its presence can impart desirable biological activity or chromophoric properties to the molecule.

In the agrochemical sector, numerous pyridine derivatives have been developed as herbicides, insecticides, and fungicides. For example, certain N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown potential as succinate (B1194679) dehydrogenase inhibitors, exhibiting antifungal activity against various plant pathogens. The specific substitution pattern on the pyridine ring is crucial for its biological efficacy. The lipophilicity introduced by the isopropyl group in this compound could potentially enhance its uptake and transport in target organisms.

In the dye industry, pyridine-containing azo compounds are a well-established class of disperse dyes. The pyridine ring can act as a color-deepening (bathochromic) component and can improve the sublimation fastness of the dye on synthetic fibers. The hydroxyl group in this compound could serve as a site for coupling with a diazonium salt to form an azo dye. Furthermore, pyridine derivatives have been used as additives in dye-sensitized solar cells, where they can influence the photocurrent.

Table 3: Examples of Pyridine Derivatives in Agrochemicals and Dyes

| Compound Class | Application | Function of Pyridine Moiety |

| N-(substituted pyridine-4-yl) pyrazole-4-carboxamides | Fungicides | Part of the pharmacophore responsible for biological activity. |

| Pyridine azo compounds | Disperse Dyes | Acts as a chromophoric component and improves dye properties. |

| Substituted quinoline (B57606) and pyridine derivatives | Fluorescent Markers | Used for optical labeling of biomolecules and polymers. |

Research Tool for Investigating Reaction Mechanisms and Chemical Reactivity

Substituted pyridines are valuable tools for chemists studying reaction mechanisms and chemical reactivity. The electronic nature of the pyridine ring and the position of substituents significantly influence the molecule's reactivity in various chemical transformations.

The study of nucleophilic aromatic substitution (SNAr) reactions, for instance, often employs substituted pyridines as substrates. The presence of electron-withdrawing groups and a leaving group at the 2- or 4-position facilitates these reactions. Conversely, nucleophilic attack at the 3-position is generally slower. Kinetic studies of such reactions provide valuable insights into the electronic effects of substituents and the stability of reaction intermediates.

Furthermore, the side-chain reactions of substituted pyridines are a subject of interest. The acidity of protons on alkyl groups attached to the pyridine ring is influenced by the position of the alkyl group, with those at the 2- and 4-positions being more acidic than at the 3-position. This difference in acidity can be exploited in various synthetic transformations. The isopropyl group in this compound, being at the 5-position (meta to the nitrogen), would have its reactivity influenced by the electronic interplay between the nitrogen heteroatom and the hydroxyl group. Studying the reactions of this compound could provide a deeper understanding of the substituent effects in the pyridine ring system.

Future Research Directions and Unexplored Avenues for 5 Propan 2 Yl Pyridin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. benthamscience.comijarsct.co.in Future research should focus on developing novel and sustainable synthetic routes to 5-(propan-2-yl)pyridin-3-ol. This involves exploring green chemistry principles to minimize environmental impact and improve efficiency. ijarsct.co.innih.gov

Key areas for investigation include:

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the target molecule in a single step can significantly reduce waste and reaction time. benthamscience.comresearchgate.net

Green Catalysts: The use of environmentally benign catalysts, such as biocatalysts or earth-abundant metal catalysts like iron, could replace more toxic or expensive heavy metal catalysts. benthamscience.comrsc.org Enzyme-based catalysts, in particular, offer high selectivity under mild reaction conditions. ijarsct.co.in

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses have been shown to accelerate reaction rates, improve yields, and reduce energy consumption for other pyridine derivatives and could be adapted for this specific compound. nih.govresearchgate.net

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or solvent-free reaction conditions is a critical goal. benthamscience.comijarsct.co.in Ionic liquids, for instance, are non-volatile and can often be recycled, enhancing the sustainability of the synthesis. benthamscience.com

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Research Focus |